Tert-butyl methyl(6-methylpyridin-2-YL)carbamate Tert-butyl methyl(6-methylpyridin-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13361498
InChI: InChI=1S/C12H18N2O2/c1-9-7-6-8-10(13-9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3
SMILES: CC1=NC(=CC=C1)N(C)C(=O)OC(C)(C)C
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Tert-butyl methyl(6-methylpyridin-2-YL)carbamate

CAS No.:

Cat. No.: VC13361498

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl methyl(6-methylpyridin-2-YL)carbamate -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl N-methyl-N-(6-methylpyridin-2-yl)carbamate
Standard InChI InChI=1S/C12H18N2O2/c1-9-7-6-8-10(13-9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3
Standard InChI Key UZRQBXOOMIFFLB-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)N(C)C(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=CC=C1)N(C)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl methyl(6-methylpyridin-2-yl)carbamate (CAS No. 205676-84-2) is a nitrogen-containing heterocyclic compound belonging to the carbamate family. Its molecular structure combines a pyridine ring substituted with a methyl group at the 6-position and a carbamate functional group at the 2-position, further modified by a tert-butyl ester and a methyl amine substituent .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number205676-84-2
Molecular FormulaC₁₂H₁₉N₂O₂
Molecular Weight223.29 g/mol
IUPAC Nametert-Butyl methyl(6-methylpyridin-2-yl)carbamate

The pyridine ring’s electronic properties, influenced by the electron-withdrawing carbamate group and electron-donating methyl substituent, render the compound reactive in nucleophilic and electrophilic reactions. The tert-butyl group enhances steric bulk, potentially affecting solubility and stability .

Physicochemical Properties

While specific experimental data on melting point, boiling point, or solubility are unavailable in the provided sources, inferences can be drawn from its structural analogs. Carbamates generally exhibit moderate solubility in polar organic solvents (e.g., dichloromethane, ethyl acetate) and limited solubility in water due to the hydrophobic tert-butyl group. The compound’s density is estimated to range between 1.1–1.2 g/cm³, typical for carbamate derivatives .

The presence of the pyridine ring suggests potential aromatic stability, while the carbamate group may hydrolyze under strongly acidic or alkaline conditions, releasing carbon dioxide and corresponding amines.

Synthesis and Manufacturing

  • Amine Preparation: Reacting 6-methylpyridin-2-amine with methylating agents (e.g., methyl iodide) to yield methyl(6-methylpyridin-2-yl)amine.

  • Carbamate Formation: Treating the amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the target compound .

Industrial-scale production likely employs continuous-flow systems to optimize yield and purity, though specific details remain undisclosed.

Applications and Research Findings

Identified uses include its role as a laboratory chemical and intermediate in chemical manufacturing . Carbamates of this type are frequently utilized in pharmaceutical synthesis, particularly for constructing protease inhibitors or kinase-targeting agents. The methylpyridine moiety may enhance binding affinity to biological targets, while the carbamate group serves as a protective moiety for amines during multi-step syntheses.

Application SectorRole
PharmaceuticalsIntermediate for drug candidates
AgrochemicalsPrecursor for pesticidal agents
Materials ScienceMonomer for polymeric materials

Despite its utility, no peer-reviewed studies directly investigating this compound’s biological activity or mechanistic pathways were identified in the provided sources.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Wear gloves and protective clothing
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Ensure adequate ventilation

Handling requires adherence to protocols for harmful substances, including fume hood use and emergency eyewash access. Spills should be contained using inert absorbents and disposed of per local regulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator